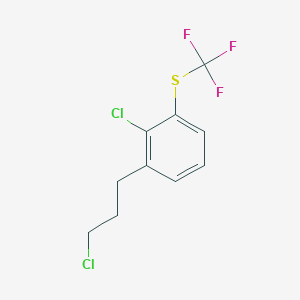
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C10H9Cl2F3S It is a derivative of benzene, featuring chloro, chloropropyl, and trifluoromethylthio substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the chloropropyl and trifluoromethylthio groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process would include chlorination, alkylation, and thiolation steps, each optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products include amines, ethers, and other substituted derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloro and trifluoromethylthio groups can form specific interactions with these targets, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethoxy)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The trifluoromethylthio group, in particular, imparts distinct electronic and steric properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C10H9Cl2F3S |
|---|---|
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloropropyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Cl2F3S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
WBOAYBCCHNKSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


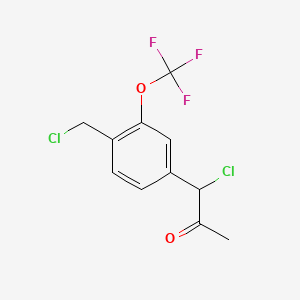
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
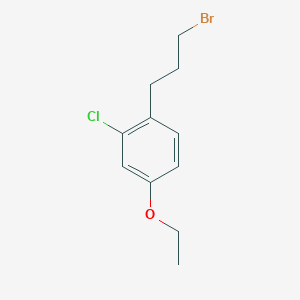
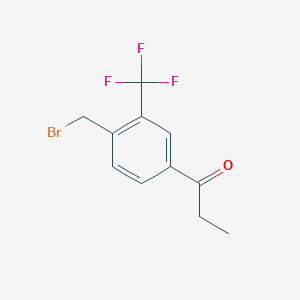
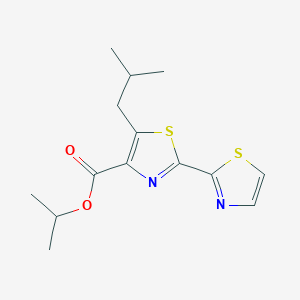
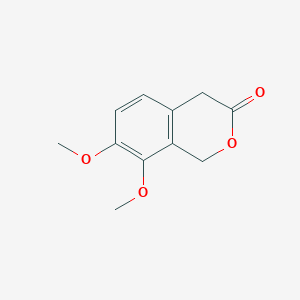

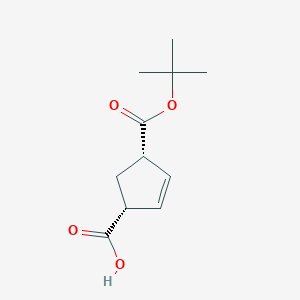
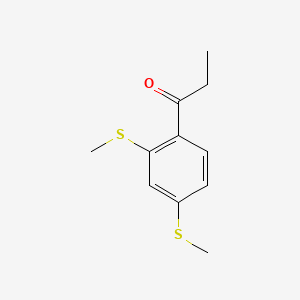
![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)
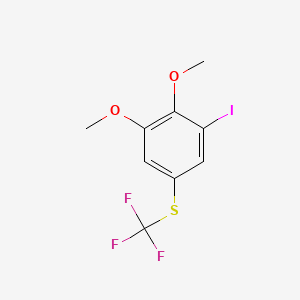
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)

